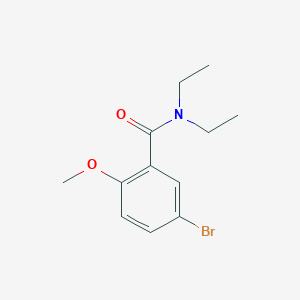
N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide, also known as MPA, is a chemical compound that has been widely used in scientific research. MPA is a fluorescent probe that can be used to detect protein conformational changes, protein-protein interactions, and enzyme activity.
Wirkmechanismus
N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is a fluorescent probe that binds to proteins through a covalent bond with the amide group. The binding of N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide to proteins causes a change in the fluorescence intensity of N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide. The change in fluorescence intensity can be used to detect protein conformational changes, protein-protein interactions, and enzyme activity.
Biochemical and Physiological Effects:
N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that can be used in cell-based assays and animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide as a fluorescent probe are its high sensitivity, low toxicity, and ease of use. N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide can be used in a variety of cell-based assays and animal studies. The limitations of using N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide are its limited solubility in aqueous solutions and its potential for non-specific binding to proteins.
Zukünftige Richtungen
There are many future directions for the use of N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide in scientific research. One direction is the development of new fluorescent probes based on N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide. Another direction is the use of N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide in the study of protein-protein interactions in living cells. N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide can also be used in the development of new drugs that target specific proteins. Finally, N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide can be used in the study of protein conformational changes in diseases such as Alzheimer's and Parkinson's.
Synthesemethoden
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide involves the reaction of 6-methoxy-2-aminobenzothiazole with propanoyl chloride in the presence of a base. The reaction produces N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide as a white solid with a melting point of 128-130°C. The purity of N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide can be determined by high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has been widely used in scientific research as a fluorescent probe. It can be used to detect protein conformational changes, protein-protein interactions, and enzyme activity. N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has been used to study the conformational changes of proteins such as calmodulin, tubulin, and RNA polymerase. It has also been used to study the interaction between proteins such as the interaction between calmodulin and myosin light chain kinase. N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has been used to study the activity of enzymes such as protein kinase C and phospholipase A2.
Eigenschaften
Molekularformel |
C11H12N2O2S |
|---|---|
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H12N2O2S/c1-3-10(14)13-11-12-8-5-4-7(15-2)6-9(8)16-11/h4-6H,3H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
UAVSMPZIKNDTLX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)OC |
Kanonische SMILES |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine](/img/structure/B250523.png)
![2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B250525.png)
![1-[(2-isopropyl-5-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B250526.png)
![N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250528.png)
![4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B250529.png)
![2-[(ethylcarbamothioyl)amino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B250533.png)
![4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B250534.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide](/img/structure/B250535.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B250537.png)
![4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B250539.png)

![9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one](/img/structure/B250543.png)
![6-Amino-4-[3-(cyclopentyloxy)phenyl]-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B250545.png)
![({[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}amino)acetic acid](/img/structure/B250548.png)